![molecular formula C16H14FN3O2S B5801987 N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5801987.png)
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-fluorobenzamide, commonly known as FACT, is a small molecule inhibitor that has been used in scientific research to target various cancer cells. FACT has been found to have potential anti-tumor properties and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and future applications in cancer therapy.
Mécanisme D'action
FACT works by inhibiting the activity of the FACT complex, which is involved in DNA replication and transcription. FACT binds to the FACT complex and prevents it from functioning properly, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
FACT has been found to have various biochemical and physiological effects on cancer cells. FACT has been found to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. FACT has also been found to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using FACT in lab experiments is its specificity for cancer cells. FACT has been found to selectively target cancer cells and spare normal cells, making it a potentially safer therapy than traditional chemotherapy. However, one of the limitations of using FACT in lab experiments is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of FACT in cancer therapy. One potential direction is the development of more potent and selective FACT inhibitors. Another potential direction is the combination of FACT inhibitors with other cancer therapies to enhance their efficacy. Additionally, the use of FACT inhibitors in combination with immunotherapy may also be a promising approach for cancer therapy.
Méthodes De Synthèse
FACT can be synthesized using a multi-step process that involves the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with N-(4-aminophenyl) acetamide to form N-(4-acetylamino-phenyl)-4-chlorobenzamide. This intermediate is then reacted with 3-fluoroaniline to form N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-fluorobenzamide.
Applications De Recherche Scientifique
FACT has been studied extensively in scientific research to understand its potential as a cancer therapy. FACT has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. FACT has also been found to have potential anti-tumor properties and has been studied as a potential therapy for various types of cancer.
Propriétés
IUPAC Name |
N-[(4-acetamidophenyl)carbamothioyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c1-10(21)18-13-5-7-14(8-6-13)19-16(23)20-15(22)11-3-2-4-12(17)9-11/h2-9H,1H3,(H,18,21)(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPLVKGVVJSKBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(acetylamino)phenyl]carbamothioyl}-3-fluorobenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.